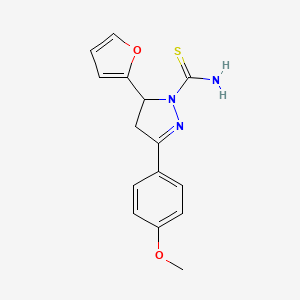

5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C₁₅H₁₅N₃O₂S) is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a furan-2-yl group at position 5, a 4-methoxyphenyl group at position 3, and a carbothioamide moiety at position 1. This scaffold is synthesized via cyclocondensation of chalcone precursors with thiosemicarbazide under alkaline conditions, a method widely employed for analogous pyrazoline derivatives . The compound’s structural features, including the electron-donating methoxy group and heterocyclic furan ring, are associated with diverse biological activities, such as antimicrobial and enzyme inhibitory properties, as observed in structurally related compounds .

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-19-11-6-4-10(5-7-11)12-9-13(14-3-2-8-20-14)18(17-12)15(16)21/h2-8,13H,9H2,1H3,(H2,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKNPEMIZHTAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325628 | |

| Record name | 3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834576 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

394682-47-4 | |

| Record name | 3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of furan-2-carbaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbamide under acidic conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as:

- Anti-inflammatory Agent : It may inhibit specific enzymes involved in inflammatory pathways.

- Antimicrobial Activity : Studies suggest it can combat various microbial strains.

- Anticancer Properties : Its ability to interact with cellular receptors may influence cancer cell proliferation and apoptosis.

The mechanisms of action primarily involve enzyme inhibition and receptor modulation. For instance, it can bind to active sites of enzymes, blocking substrate access, which is crucial for its anti-inflammatory and anticancer effects .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it and create derivatives with potentially enhanced biological activities .

Materials Science

Research is ongoing into the use of this compound in developing organic electronic materials and sensors. Its electronic properties derived from the furan and methoxy groups make it a candidate for applications in organic photovoltaics and field-effect transistors.

Similar Compounds

Several derivatives have been studied for their biological activities, including:

- 5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- 5-(furan-2-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

These compounds share structural similarities but differ in substituents that affect their reactivity and biological activity. The presence of the methoxy group in the compound of interest enhances its electronic properties compared to those lacking this group .

Case Studies

- Antimicrobial Activity Study : A study demonstrated that derivatives of 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole exhibited significant antimicrobial activity against various strains, indicating potential therapeutic applications in treating infections .

- Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in cancer cells through specific receptor interactions, highlighting its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide are influenced by substituent variations on the phenyl and pyrazole rings. Below is a systematic comparison with key analogs:

Key Findings

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, F): Enhance antimicrobial potency and enzyme inhibition. For example, the 4-fluorophenyl analog in showed 1000-fold greater hMAO-A inhibition than the methoxy derivative, likely due to improved receptor binding via halogen interactions. Alkoxy Chains: Derivatives with benzyloxy or naphthylmethoxy groups exhibited MIC values of 2–4 µg/mL against S. aureus and L. monocytogenes, outperforming gentamycin (MIC: 8 µg/mL) .

Crystallographic and Physicochemical Trends: Halogen substituents (Cl, Br) in isostructural analogs induce minor conformational adjustments but significantly alter crystal packing due to differences in van der Waals radii and hydrogen-bonding patterns . The diazenyl-thiazole hybrid demonstrated a higher melting point (225–226°C) compared to the chlorophenyl analog (126–128°C), attributed to enhanced π-π stacking and molecular rigidity .

Synthetic Utility :

- The target compound serves as a precursor for heterocyclic hybrids, such as thiazole and triazole derivatives, which expand its pharmacological scope .

Biological Activity

5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Furan Ring : Contributes to the compound's reactivity and biological properties.

- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.

- Pyrazole Core : Known for various pharmacological activities.

Molecular Information

| Property | Value |

|---|---|

| IUPAC Name | 3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide |

| Molecular Formula | C15H15N3O2S |

| Molecular Weight | 301.36 g/mol |

| CAS Number | 394682-47-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential anti-inflammatory and anticancer effects.

- Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways, influencing cellular responses such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. The compound has been tested against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.

- NCI-H460 (Lung Cancer) : Demonstrated potent antiproliferative effects, suggesting its utility in lung cancer therapy.

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent, likely through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is critical for conditions such as arthritis and other inflammatory diseases.

Comparative Studies

When compared to similar compounds, such as other pyrazole derivatives, 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibits unique properties due to the presence of the methoxy group. This substitution enhances its biological activity by:

- Modifying electronic characteristics.

- Influencing steric hindrance which affects binding affinity to targets.

Case Studies

Several case studies have explored the efficacy of this compound in combination therapies:

- Combination with Doxorubicin : In vitro studies indicated a synergistic effect when used alongside doxorubicin in breast cancer cell lines, enhancing overall cytotoxicity.

- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various pathogens, showing significant inhibitory effects.

Q & A

Q. How is 5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide synthesized, and what are the critical reaction conditions?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with thiosemicarbazide. For example:

- A chalcone precursor, (E)-3-(4-methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, is reacted with thiosemicarbazide in ethanol under reflux, catalyzed by KOH (10–15 mol%) .

- Reaction completion is monitored by TLC, and the product is purified via recrystallization from ethanol or methanol .

- Critical parameters include stoichiometric control of thiosemicarbazide, reaction temperature (70–80°C), and pH (alkaline conditions to deprotonate thiosemicarbazide) .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Single-crystal X-ray diffraction (SCXRD): Provides definitive proof of molecular geometry. For example, the pyrazoline ring typically adopts an envelope conformation (puckering amplitude ~0.07–0.10 Å), with dihedral angles between substituents (e.g., furan vs. 4-methoxyphenyl groups) ranging from 70° to 88° .

- Hydrogen bonding analysis: Intermolecular N–H···S and N–H···O interactions stabilize the crystal lattice, often forming 2D networks parallel to the ab plane .

- SHELX refinement: Structures are refined using SHELXL, with R-factors < 0.05 for high-resolution data .

Q. What are the key physicochemical properties relevant to biological studies?

- Solubility: Moderately soluble in DMSO and ethanol but poorly soluble in water due to the hydrophobic 4-methoxyphenyl and furan groups.

- Thermal stability: Melting points range from 126–128°C (for analogues), confirmed by differential scanning calorimetry (DSC) .

- Electronic properties: The electron-donating methoxy group and electron-withdrawing carbothioamide moiety create a push-pull system, influencing charge transfer in optical studies .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in structure-activity relationships (SAR) for pyrazoline derivatives?

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the carbothioamide group’s electron affinity enhances interactions with biological targets like kinases .

- Molecular docking: Validates binding modes to enzymes (e.g., carbonic anhydrase IX) by simulating interactions between the thioamide sulfur and Zn²⁺ active sites .

- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) to explain variations in bioactivity across derivatives .

Q. What strategies address contradictory biological activity data in anticancer studies?

- Dose-dependent assays: IC₅₀ values for cytotoxicity vary significantly (e.g., 6.78 μM vs. >20 μM in HepG-2 cells) due to substituent effects. For instance, electron-withdrawing groups (e.g., -Cl, -CF₃) enhance apoptosis induction .

- Mechanistic validation: Western blotting confirms upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and downregulation of Bcl-2 in treated cells .

- Cell cycle synchronization: Flow cytometry reveals G2/M phase arrest at higher concentrations (e.g., 20 μM), explaining discrepancies in potency metrics .

Q. How can crystallographic software (e.g., Mercury) resolve ambiguities in hydrogen-bonding networks?

- Graph-set analysis: Classifies motifs (e.g., R₂²(8) rings from N–H···S bonds) to identify dominant interaction patterns .

- Packing similarity tools: Compares unit-cell parameters (e.g., a = 6.24 Å, b = 9.93 Å for triclinic systems) with databases to detect polymorphism or pseudosymmetry .

- Void mapping: Identifies solvent-accessible regions (e.g., ~5% void volume) to optimize co-crystallization with ligands .

Q. What experimental and computational methods quantify pyrazoline ring puckering and its impact on bioactivity?

- Cremer-Pople parameters: Calculate puckering amplitude (q) and phase angle (φ) from SCXRD data. For example, q ≈ 0.35 Å and φ ≈ 20° indicate envelope conformations .

- Conformational energy profiling: Molecular dynamics (MD) simulations show that puckering modulates steric interactions with hydrophobic binding pockets (e.g., in tubulin) .

- Overlay studies: Superimpose crystal structures with docked poses to assess conformational flexibility during target binding .

Methodological Best Practices

- Synthetic reproducibility: Use anhydrous ethanol and freshly distilled thiosemicarbazide to avoid side reactions (e.g., oxidation of furan rings) .

- Crystallization optimization: Slow evaporation from methanol/ethanol (1:2 v/v) yields diffraction-quality crystals (0.3–0.5 mm³) .

- Data validation: Cross-check SCXRD results with DFT-optimized geometries (RMSD < 0.05 Å) to confirm structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.